molecular formula C9H16N2O2 B2824758 N-(3-oxo-3-pyrrolidin-1-ylpropyl)acetamide CAS No. 1328595-12-5

N-(3-oxo-3-pyrrolidin-1-ylpropyl)acetamide

Número de catálogo B2824758
Número CAS: 1328595-12-5
Peso molecular: 184.239
Clave InChI: CLBZGTKOMXLQTF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-oxo-3-pyrrolidin-1-ylpropyl)acetamide is a chemical compound with the CAS Number: 1328595-12-5 . It has a molecular weight of 184.24 and is typically stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16N2O2/c1-8(12)10-5-4-9(13)11-6-2-3-7-11/h2-7H2,1H3,(H,10,12) . This indicates that the compound has a pyrrolidine ring attached to a propyl group, which is further attached to an acetamide group.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 184.24 .

Aplicaciones Científicas De Investigación

Piracetam and Its Derivatives: Synthesis and Pharmacological Activities

Piracetam, a derivative of γ-aminobutyric acid, is utilized for its nootropic effects, improving learning, memory, and brain metabolism. The review by Dhama et al. (2021) highlights the synthesis methods and biological activities associated with piracetam and its derivatives, emphasizing their application in treating CNS disorders, alcoholism, Raynaud's phenomenon, deep vein thrombosis, and brain injuries (Dhama et al., 2021).

Levetiracetam: Use in Partial Onset Seizures

Levetiracetam, another compound within the racetam group, is approved for adjunctive therapy in adults with partial onset seizures. Clinical trials have demonstrated its efficacy in reducing seizure frequency, with a favorable tolerability profile and low potential for drug interactions. The review by Dooley and Plosker (2000) provides a comprehensive overview of levetiracetam's pharmacokinetics, pharmacodynamics, and clinical application in epilepsy management (Dooley & Plosker, 2000).

Nootropic Drugs and Brain Cholinergic Mechanisms

The review by Pepeu and Spignoli (1989) explores the interaction between nootropic drugs, including piracetam and its derivatives, and brain cholinergic mechanisms. This review suggests that nootropics may exert their cognitive-enhancing effects partly through modulation of cholinergic systems, highlighting the complex interplay between these compounds and neurotransmitter systems involved in learning and memory processes (Pepeu & Spignoli, 1989).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name

N-(3-oxo-3-pyrrolidin-1-ylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-8(12)10-5-4-9(13)11-6-2-3-7-11/h2-7H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBZGTKOMXLQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC(=O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1328595-12-5
Record name N-[3-oxo-3-(pyrrolidin-1-yl)propyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.